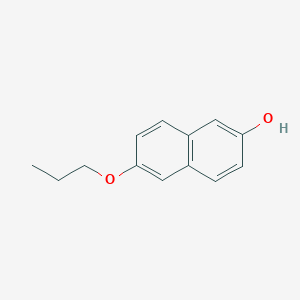

6-Propoxynaphthalen-2-ol

Description

Properties

IUPAC Name |

6-propoxynaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h3-6,8-9,14H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHYFKAUCHBXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 2-Hydroxynaphthalene

Initial protection of the 2-hydroxyl group is achieved through methylation using methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone. This step yields 2-methoxynaphthalene, effectively masking the hydroxyl group to prevent undesired side reactions during subsequent alkylation.

Alkylation at Position 6

The protected intermediate undergoes alkylation with propyl bromide under basic conditions (NaOH, ethanol, 80°C). The reaction proceeds via an SN2 mechanism, replacing the bromine atom with a propoxy group. This step demands precise temperature control to minimize hydrolysis of the alkyl halide.

Deprotection of the Methoxy Group

Final deprotection employs boron tribromide (BBr₃) in dichloromethane at 0°C to regenerate the hydroxyl group. This step achieves this compound with moderate yields (35–50%), though scalability is limited by the use of hazardous BBr₃.

Copper-Catalyzed Ullmann Coupling for Direct Propoxy Installation

Ullmann coupling offers a direct route to aryl ethers, bypassing protective-group strategies. This method utilizes 6-bromo-2-naphthol as a substrate, synthesized via regioselective bromination of 2-naphthol.

Bromination of 2-Naphthol

Bromination at position 6 is achieved using bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The hydroxyl group at position 2 directs electrophilic substitution to the para position (C6), yielding 6-bromo-2-naphthol in 60–70% yield.

Ullmann Coupling with Sodium Propoxide

The brominated intermediate reacts with sodium propoxide in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. Conducted in dimethylformamide (DMF) at 120°C, this step substitutes bromine with a propoxy group, achieving yields of 45–55%. Challenges include side reactions from residual moisture and the need for inert atmospheres.

Nucleophilic Aromatic Substitution via Sulfonation

Sulfonation introduces a sulfonic acid group at position 6, which is subsequently displaced by propoxide.

Sulfonation of 2-Naphthol

Treatment of 2-naphthol with concentrated sulfuric acid at 80°C installs a sulfonic acid group at position 6, forming 6-sulfo-2-naphthol. This step leverages the hydroxyl group’s directing effects to ensure regioselectivity.

Conversion to Sulfonyl Chloride

The sulfonic acid group is converted to a sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane. This reactive intermediate facilitates nucleophilic substitution with sodium propoxide in tetrahydrofuran (THF) at 100°C, yielding 6-propoxy-2-naphthol in 30–40% yield.

Alternative Approaches and Comparative Analysis

Friedel-Crafts Alkylation Limitations

While Friedel-Crafts alkylation is effective for tert-butyl groups, propoxy installation via this method is impractical due to the electrophilic nature of alkyl halides, which favor carbon over oxygen nucleophiles.

Solvent-Free Three-Component Reactions

Recent advances in solvent-free synthesis, such as pseudo-Betti product formation, highlight potential for multi-component reactions. However, adapting these methods to this compound remains unexplored.

Data Tables: Method Comparison

| Method | Key Reagents | Conditions | Yield | Challenges |

|---|---|---|---|---|

| Williamson Synthesis | Methyl iodide, BBr₃ | K₂CO₃, NaOH, BBr₃ | 35–50% | Hazardous deprotection |

| Ullmann Coupling | CuI, 1,10-phenanthroline | DMF, 120°C | 45–55% | Moisture sensitivity |

| Nucleophilic Substitution | PCl₅, NaOPr | THF, 100°C | 30–40% | Low yields, harsh conditions |

Chemical Reactions Analysis

Types of Reactions

6-Propoxynaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Formation of 6-propoxy-2-naphthoquinone.

Reduction: Formation of 6-propoxy-1,2-dihydronaphthalen-2-ol.

Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

6-Propoxynaphthalen-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution:

- Oxidation : Converts to 6-propoxy-2-naphthoquinone.

- Reduction : Forms 6-propoxy-1,2-dihydronaphthalen-2-ol.

- Substitution : Produces halogenated or nitrated derivatives.

Biological Activities

Potential Therapeutic Effects

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that it may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in combating oxidative stress.

Mechanism of Action

The antioxidant activity of this compound is attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. This interaction may inhibit oxidative stress and inflammation, offering potential therapeutic benefits in treating various diseases.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized for producing dyes and pigments. Its chemical structure allows it to contribute to the color properties of these products, enhancing their applicability in textiles and coatings.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use as a natural preservative or therapeutic agent.

Case Study 2: Antioxidant Properties

Research exploring the antioxidant properties of this compound revealed that it effectively reduced oxidative stress markers in cellular models. This finding supports its application in formulations aimed at reducing oxidative damage in biological systems.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Oxidation, reduction, substitution reactions |

| Biological Activity | Antimicrobial and antioxidant properties | Potential therapeutic applications |

| Industrial Use | Production of dyes and pigments | Enhances color properties |

Mechanism of Action

The mechanism of action of 6-Propoxynaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Biological Activity

6-Propoxynaphthalen-2-ol, a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in various therapeutic contexts.

Chemical Structure and Properties

This compound features a propoxy group attached to the naphthalene ring, which enhances its solubility and reactivity. The presence of the hydroxyl group contributes to its biological activity by facilitating interactions with biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of reactive intermediates, which may covalently bind to biological macromolecules. This interaction can modulate enzymatic activities and cellular processes, potentially leading to therapeutic effects.

Biological Activities

- Antimicrobial Activity : Research indicates that naphthalene derivatives, including this compound, exhibit significant antimicrobial properties against a range of pathogens. These compounds are thought to disrupt microbial cell membranes or interfere with metabolic processes, making them valuable in developing new antibiotics .

- Antioxidant Effects : The hydroxyl group in this compound may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells. This activity has implications for protecting cells from damage associated with various diseases, including cancer .

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of the IMPDH enzyme, which is relevant in antiviral therapies .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured cells. This suggests a protective role against oxidative damage, relevant for conditions like neurodegeneration .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 2-Nitro-6-propoxynaphthalene | High | Moderate | Yes |

| Propranolol | Low | Low | Yes |

The table above illustrates the comparative biological activities of this compound with related compounds. Notably, while it exhibits moderate antimicrobial activity, its antioxidant potential is significantly higher.

Q & A

Q. What methodologies ensure reproducibility in synthesizing this compound across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.